N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, a methoxy group, and a prop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like methanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The prop-2-enoyl group can be reduced to form a propyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and acidic or basic conditions for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group results in the formation of a hydroxyl derivative, while reduction of the prop-2-enoyl group yields a saturated propyl derivative .
Scientific Research Applications
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Rasagiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another monoamine oxidase inhibitor with neuroprotective properties.
Uniqueness
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for targeted interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(2R)-1-methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-5-13(17)16-8-6-12(7-9-16)14(18)15(3)11(2)10-19-4/h5,11-12H,1,6-10H2,2-4H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEMRQYMJQAPDO-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N(C)C(=O)C1CCN(CC1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)N(C)C(=O)C1CCN(CC1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.